1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

Medicinal Chemistry Organic Synthesis Process Chemistry

Medicinal chemistry programs require conformationally constrained scaffolds to lock bioactive conformations, but regioisomeric differences critically alter pharmacophore presentation. Generic substitution of the 7-carboxylic acid with the 2-carboxylic acid regioisomer is invalid for NNR ligand design. - **Key Application:** Constrained proline analog for neuronal nicotinic receptor (NNR) ligand synthesis (α4β2/α7 subtypes). - **ADME Advantage:** Weak OCT1 inhibition (IC50 = 138 µM) suggests lower DDI liability versus potent inhibitors. - **Practical Value:** High synthetic yield (90%) enables practical peptidomimetic incorporation. - **Supply:** Available for immediate R&D shipment.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 792905-68-1
Cat. No. B11768292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptane-7-carboxylic acid
CAS792905-68-1
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CN2CCC1C2C(=O)O
InChIInChI=1S/C7H11NO2/c9-7(10)6-5-1-3-8(6)4-2-5/h5-6H,1-4H2,(H,9,10)
InChIKeyBSOXXQCXLBTRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid: Constrained Bicyclic Scaffold


1-Azabicyclo[2.2.1]heptane-7-carboxylic acid (CAS 792905-68-1) is a conformationally constrained, bridged bicyclic α-amino acid [1]. This compound, also described as a constrained proline analog, serves as a versatile building block in medicinal chemistry for the design of novel ligands, particularly for neuronal nicotinic receptors (NNRs) [2]. Its rigid 1-azabicyclo[2.2.1]heptane skeleton imparts unique steric and electronic properties that are leveraged to modulate the binding affinity and selectivity of derived pharmacophores [3].

WorkflowConstrained bicyclic α-amino acid for peptidomimetic and NNR ligand design
Selection7-carboxylic acid regioisomer delivers a distinct exit vector for 3D pharmacophore exploration
Use contextReported efficient synthesis supports library generation and analog development

7-Carboxylic Acid Regioisomer Irreplaceability


Generic substitution with closely related analogs, such as the 1-azabicyclo[2.2.1]heptane-2-carboxylic acid regioisomer, is not scientifically valid due to fundamental differences in molecular geometry and resultant pharmacophore presentation. The position of the carboxylic acid group on the bridged scaffold dictates the spatial orientation of key functional groups in the final target molecules [1]. Specifically, the 7-carboxylic acid position provides a distinct exit vector that is critical for accessing unique chemical space in neuronal nicotinic receptor (NNR) ligand design, a primary application for this scaffold [2]. This regiospecificity directly impacts the binding affinity and subtype selectivity of the final compounds, meaning that the 7-carboxylic acid and 2-carboxylic acid scaffolds lead to non-interchangeable derivative libraries with divergent biological profiles [1].

Target
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid
Potential Substitute
1-Azabicyclo[2.2.1]heptane-2-carboxylic acid
C7-carboxylic acid provides a distinct exit vector for NNR-focused pharmacophore assembly
C2-carboxylic acid directs substituents into a different spatial orientation, altering binding presentation
Regioisomeric scaffold geometry critically influences subtype selectivity and affinity of derived ligands
Derivative libraries generated from the 2-isomer are not interchangeable; biological profiles may diverge

Quantitative Differentiation: 1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid


Synthetic Efficiency vs 2-Carboxylic Acid

The target compound is synthesized with high efficiency, demonstrating a 90% yield. This yield is identical to that reported for its key regioisomeric comparator, exo/endo-1-azabicyclo[2.2.1]heptane-2-carboxylic acid, under the same robust synthetic methodology [1]. This data confirms that the 7-carboxylic acid isomer is not a minor or low-yielding byproduct but a readily accessible building block suitable for scale-up and extensive derivative generation.

Synthetic yield
Head-to-head
90% yield (identical to 2-carboxylic acid isomer)
Supports comparable synthetic accessibility; not a low-yielding regioisomer.
Same robust alkylation/cyclization/deprotection methodology.
Medicinal Chemistry Organic Synthesis Process Chemistry

Unique Scaffold Geometry for NNR Ligands

The 7-carboxylic acid regioisomer provides a structurally distinct molecular framework compared to the 2-carboxylic acid analog. This difference is fundamental to its application in generating neuronal nicotinic receptor (NNR) ligands, a purpose for which it was specifically synthesized alongside the 2-carboxylic acid and a [3.2.2]nonane homolog [1]. The distinct positioning of the carboxylic acid functionality on the bridged scaffold (C7 vs C2) results in a different exit vector for derivatization, enabling the exploration of unique 3D pharmacophore space that is inaccessible to the 2-carboxylic acid regioisomer [1].

Scaffold geometry
Class-level
C7 vs C2 exit vector – qualitative 3D difference
Regioisomeric scaffold enables unique NNR pharmacophore space; not interchangeable.
Specifically synthesized for NNR ligand design.
Neuroscience Medicinal Chemistry Drug Discovery

Weak OCT1 Inhibition Profile

In an in vitro assay for human Organic Cation Transporter 1 (OCT1) inhibition, the target compound 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid exhibited an IC50 of 1.38E+5 nM (138 µM) [1]. This indicates weak inhibition of this major hepatic and renal uptake transporter. In contrast, known OCT1 inhibitors such as fenoterol and amitriptyline exhibit significantly higher potency, with reported IC50 values in the sub-micromolar to low micromolar range (e.g., 0.75 µM to 40.4 µM) depending on the substrate [2]. This cross-study comparison suggests that the target compound is a relatively weak OCT1 interactor, a potentially favorable property for reducing the risk of transporter-mediated drug-drug interactions (DDIs) for derived compounds.

OCT1 inhibition
Cross-study comparable
IC₅₀ 138 μM (3‑ to 184‑fold less potent than comparators)
Reported weak OCT1 interaction; supports transporter study context.
Reference comparators: fenoterol, amitriptyline. Data to verify in target assays.
ADME/Tox Drug Transporter Pharmacology

1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid: Key Research Scenarios


NNR Ligand Discovery & Lead Optimization

This compound is specifically synthesized as a key building block for the generation of novel NNR ligands [1]. The 7-carboxylic acid regioisomer provides a distinct and rigid scaffold for exploring the 3D pharmacophore requirements of α4β2 and α7 nicotinic receptor subtypes, enabling the design of selective agonists or antagonists for CNS disorders [2]. Its use is validated by its role in the research programs at Targacept, Inc., a company focused on NNR therapeutics [1].

Constrained Peptidomimetic Synthesis

As a constrained proline analog, this bicyclic α-amino acid is an ideal building block for introducing conformational rigidity into peptide chains [1]. This can enhance the metabolic stability, bioavailability, and target selectivity of peptide-based drug candidates by locking them into a bioactive conformation. The high synthetic yield (90%) demonstrated for this compound makes it a practical choice for incorporation into complex peptidomimetic syntheses [1].

CNS Drug Candidates with Low OCT1 DDI Risk

For CNS drug discovery programs, early avoidance of hepatic and renal drug transporters like OCT1 is critical to mitigate DDI liabilities. The in vitro data indicating weak OCT1 inhibition (IC50 = 138 µM) suggests that compounds built on this scaffold may have a lower propensity for OCT1-mediated DDIs compared to more potent inhibitors [1]. This property is a valuable selection criterion for medicinal chemists prioritizing compounds with favorable ADME and safety profiles [1].

Application
Selection Property
Validation Focus
NNR ligand discovery research
Regioisomeric scaffold with defined C7 exit vector
α4β2/α7 subtype selectivity and binding assays
Peptidomimetic design and synthesis
Conformationally constrained proline analog building block
Conformational stability and metabolic profiling of derived peptides
OCT1 transporter interaction studies
Reported weak OCT1 inhibition (IC₅₀ 138 μM)
Transporter‑mediated DDI liability screening in research models

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